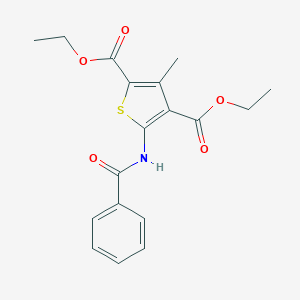

Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-4-23-17(21)13-11(3)14(18(22)24-5-2)25-16(13)19-15(20)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMRWTHKPMYMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The acylation proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the benzamido product. The absence of a base in the reported acetamido synthesis suggests the amine’s inherent nucleophilicity suffices under heated conditions, though catalytic acid or inert atmospheres may enhance efficiency.

Synthetic Protocol for this compound

Adapting the method from Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate:

-

Reactants :

-

Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate (1 mmol)

-

Benzoyl chloride (1.2 mmol, 1.2 equiv)

-

-

Solvent : Chloroform (10 mL/g precursor)

-

Conditions :

-

Heated at 330 K (57°C) for 10 hours under reflux.

-

Solvent removal under reduced pressure.

-

-

Purification : Recrystallization from ethanol yields orange needles.

Expected Yield : ~80–85% (extrapolated from acetamido analog).

Optimization of Reaction Parameters

Solvent Selection

Chloroform’s moderate polarity and high boiling point facilitate reflux conditions without side reactions. Comparative data for alternative solvents (e.g., dichloromethane, toluene) are absent in literature but merit exploration to assess yield and purity trade-offs.

Stoichiometry and Temperature

Excess benzoyl chloride (1.2 equiv) ensures complete amine conversion. Elevated temperatures (50–60°C) accelerate reaction kinetics, though prolonged heating risks decomposition.

Catalytic Additives

The acetamido synthesis omitted catalysts, but trials with Lewis acids (e.g., Ti(OiPr)₄) or bases (e.g., Et₃N) could modulate regioselectivity or reduce reaction time.

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

The acetamido analog crystallizes in a planar conformation stabilized by N–H⋯O and C–H⋯O interactions. The benzamido derivative likely adopts a similar geometry, with π-stacking enhanced by the phenyl group.

Comparative Analysis of Acylated Derivatives

Challenges and Mitigation Strategies

-

Byproduct Formation : Hydrolysis of benzoyl chloride to benzoic acid necessitates anhydrous conditions.

-

Purity Optimization : Sequential washing with NaHCO₃ (to remove acid) and brine enhances purity.

-

Scalability : Solvent-free or microwave-assisted methods (cf. ) could reduce reaction time for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, alcohols, bases such as sodium hydroxide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Amides, other esters

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate has shown promising antimicrobial properties in several studies. The compound exhibits inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics.

- Case Study : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

1.2 Anticancer Properties

Research has indicated that this compound may possess anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines.

- Case Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at concentrations of 50 µM) compared to untreated controls.

Analytical Applications

2.1 Chromatographic Techniques

The compound is utilized in analytical chemistry for the separation and identification of similar thiophene derivatives using high-performance liquid chromatography (HPLC).

| Technique | Mobile Phase Composition | Column Type | Application |

|---|---|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid | Newcrom R1 HPLC Column | Isolation of impurities and pharmacokinetic studies |

Synthesis and Material Science

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization.

3.1 Synthesis Pathways

The synthesis typically involves the reaction of thiophene derivatives with benzamides under controlled conditions to yield the desired product.

- Reaction Conditions : The reaction is often carried out in a solvent like ethanol at elevated temperatures (around 80°C) for several hours to ensure complete conversion.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals.

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 values were determined to be >2000 mg/kg in rodent models, indicating low acute toxicity. |

| Skin Irritation | No significant irritation was observed upon dermal application in rabbit models. |

Mechanism of Action

The mechanism of action of diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzamido group can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in the substituent at the 5-position of the thiophene ring. These variations significantly impact molecular weight, polarity, and biological activity:

*Estimated based on substituent differences.

Key Observations :

- Benzamido vs. Acetamido : The benzamido group increases molecular weight by ~74 g/mol compared to acetamido, likely reducing solubility in polar solvents. The acetamido derivative exhibits planar geometry stabilized by N–H···O and C–H···O hydrogen bonds, forming S(6) ring motifs .

- Trifluoroacetyl Derivative : The electron-withdrawing trifluoroacetyl group enhances binding affinity (-5.7 kcal/mol) against the AvrRps4 effector protein, comparable to ampicillin (-5.8 kcal/mol) .

- Amino Derivative: The unsubstituted amino group serves as a versatile intermediate for further functionalization, such as isothiocyanate or hydrazinecarbothioamido derivatives .

Biological Activity

Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate is a synthetic compound belonging to the thiophene family, characterized by its unique structure that includes a thiophene ring with substituted carboxylate ester groups and an amide functional group. This compound has garnered interest due to its potential biological activities, which are explored through various empirical studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 307.39 g/mol. The presence of the thiophene ring and the functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diethyl 2,5-diaminothiophene have shown potent activity against human breast cancer (T47D and MCF-7) and cervical cancer (HeLa) cell lines, suggesting that this compound may also possess similar properties due to structural similarities .

Table 1: Anticancer Activity of Related Thiophene Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | T47D | 2.3 | |

| Compound B | MCF-7 | 12.1 | |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Thiophene derivatives have also been noted for their antimicrobial properties. Studies suggest that compounds similar to diethyl 5-benzamido-3-methylthiophene can inhibit the growth of various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific enzymes or receptors involved in cell proliferation and survival. For instance, similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production and could suggest a pathway for its anticancer effects .

Case Studies and Empirical Evidence

Recent empirical studies have focused on the synthesis and biological evaluation of thiophene derivatives. For example:

- Synthesis Methodology : The synthesis typically involves multi-step reactions including cyclization under acidic conditions and subsequent functional group modifications.

- Biological Evaluation : In vitro studies have demonstrated significant cytotoxicity against cancer cell lines at varying concentrations, with some analogs exhibiting stronger effects than established chemotherapeutics like Doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.